molecular formula C19H22N2O4 B244016 2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide

2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B244016
M. Wt: 342.4 g/mol
InChI Key: KRLYHCLWTURWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a chemical compound with the molecular formula C19H22N2O4 It is characterized by the presence of two methoxy groups attached to a benzamide core, along with a morpholine ring attached to the phenyl group

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-23-16-4-3-5-17(24-2)18(16)19(22)20-14-6-8-15(9-7-14)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22)

InChI Key

KRLYHCLWTURWLZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-(morpholin-4-yl)aniline. The reaction is carried out in the presence of coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as argon, and the use of anhydrous solvents like tetrahydrofuran (THF) to ensure the purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzamide core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

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